molecular formula C17H22N2O2 B7509404 2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine

2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine

Cat. No. B7509404
M. Wt: 286.37 g/mol
InChI Key: PWFZXRTTYJRPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is a chemical compound with the molecular formula C21H24N2O2. It is commonly referred to as DMOM and is a member of the morpholine family of compounds. DMOM has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of DMOM involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. DMOM has been shown to inhibit the activity of the AKT/mTOR pathway, which is a key regulator of cell growth and proliferation. DMOM also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DMOM has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DMOM has been shown to possess anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels that are necessary for tumor growth. DMOM has also been shown to possess anti-metastatic properties, which means that it can inhibit the spread of cancer cells to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMOM in lab experiments is its high potency and selectivity towards cancer cells. DMOM has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of DMOM is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for DMOM research. One potential direction is to investigate the potential of DMOM as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore the use of DMOM as a scaffold for the development of new anti-cancer agents with improved potency and selectivity. Additionally, further research is needed to optimize the synthesis of DMOM and improve its solubility in water for in vivo applications.
Conclusion
In conclusion, DMOM is a promising compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully explore its potential as a therapeutic agent and to optimize its synthesis and solubility for in vivo applications.

Synthesis Methods

The synthesis of DMOM involves a multi-step process that includes the reaction of 2,6-dimethylmorpholine with 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.

Scientific Research Applications

DMOM has been studied extensively for its potential applications in medicinal chemistry. Research has shown that DMOM exhibits significant anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. DMOM has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2,6-dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-9-19(10-13(2)20-12)11-16-14(3)21-17(18-16)15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFZXRTTYJRPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(OC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.